molecular formula C6H2ClF4N B1316449 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227574-46-0

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1316449
CAS No.: 1227574-46-0
M. Wt: 199.53 g/mol
InChI Key: GAWLMPJOUJYZSV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

Target of Action

The unique combination of the fluorine atom and the pyridine moiety likely contributes to its effects .

Result of Action

Its presence in fda-approved drugs suggests potential therapeutic benefits .

Action Environment

Environmental factors, such as pH, temperature, and humidity, can impact the stability and efficacy of this compound. For instance, stability under varying conditions affects its shelf life and practical use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the reaction of 2-chloro-4-fluoropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Comparison: 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWLMPJOUJYZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253078
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-46-0
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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